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Introduction

CHMFL-EGFR-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor
(EGFR) kinase. Developed by researchers at the High Magnetic Field Laboratory, Chinese
Academy of Sciences, this small molecule has demonstrated significant activity against both
primary activating and drug-resistant EGFR mutations, which are critical drivers in non-small
cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the
target profile of CHMFL-EGFR-202, including its biochemical and cellular activity, mechanism
of action, and preclinical efficacy.

Mechanism of Action

CHMFL-EGFR-202 acts as an irreversible inhibitor by forming a covalent bond with the Cys797
residue in the ATP-binding pocket of the EGFR kinase domain. X-ray crystallography studies
have revealed that CHMFL-EGFR-202 binds to a distinct "DFG-in-C-helix-out" inactive
conformation of EGFR. This unique binding mode contributes to its potency and selectivity
profile. The inhibition of EGFR blocks downstream signaling pathways, including the
RAS/RAF/MEK/ERK and PISK/AKT pathways, which are crucial for cell proliferation and
survival.

Quantitative Data Summary
Biochemical Activity
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The inhibitory activity of CHMFL-EGFR-202 was assessed against a panel of wild-type and
mutant EGFR kinases, as well as a broader panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of CHMFL-EGFR-202 against EGFR Kinases

Kinase Target IC50 (nM)

EGFR (Wild-Type) 8.3

EGFR (T790M Mutant) 5.3

EGFR (L858R Mutant) Not explicitly provided in cited sources
EGFR (del19 Mutant) Not explicitly provided in cited sources
EGFR (L858R/T790M Double Mutant) Potently inhibited, specific IC50 not provided

Table 2: Selectivity Profile of CHMFL-EGFR-202 against Other Kinases

Kinase Target IC50 (nM)
ERBB2 (HER2) 8.1
ERBB4 (HER4) 3.2

BTK 24.5

BLK 8.1

BMX 111.0
MEK1 161.0

Data compiled from publicly available information.

Cellular Activity

CHMFL-EGFR-202 has demonstrated potent anti-proliferative effects in various NSCLC cell
lines harboring EGFR mutations.

Table 3: Anti-proliferative Activity of CHMFL-EGFR-202 in NSCLC Cell Lines

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/product/b15145464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line EGFR Status GI50 (uM)

H1975 L858R/T790M Strong antiproliferative effect
PC-9 dell9 Strong antiproliferative effect
HCC827 dell9 Strong antiproliferative effect
H3255 L858R Strong antiproliferative effect

Wild-Type EGFR expressing ] N
Wild-Type Less sensitive

cells

Specific GI50 values were not detailed in the readily available abstracts; "Strong
antiproliferative effect” indicates potent activity as described in the source literature.

In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, CHMFL-EGFR-202 has shown
significant, dose-dependent tumor growth suppression without notable toxicity.

Table 4: In Vivo Efficacy of CHMFL-EGFR-202 in Xenograft Models

Xenograft Model EGFR Status Efficacy
) Dose-dependent tumor growth
H1975 Cell-inoculated L858R/T790M _
suppression
_ Dose-dependent tumor growth
PC-9 Cell-inoculated del19

suppression

Experimental Protocols
In Vitro Kinase Assay

The inhibitory activity of CHMFL-EGFR-202 against various kinases was determined using a
radiometric assay. The general protocol involves:

e Enzyme and Substrate Preparation: Recombinant kinase domains are purified. A generic
substrate such as poly(Glu, Tyr) 4:1 is used.
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Reaction Mixture: The kinase, substrate, and varying concentrations of CHMFL-EGFR-202
are incubated in a kinase buffer containing ATP (with [y-33P]ATP) and MgClI2.

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a
specific duration.

Termination and Detection: The reaction is stopped, and the incorporation of 33P into the
substrate is quantified using a scintillation counter.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal

curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

The anti-proliferative effects of CHMFL-EGFR-202 on cancer cell lines are assessed as

follows:

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to
adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of CHMFL-EGFR-202 for a
specified period (e.g., 72 hours).

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to
cellular proteins.

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized.
The absorbance is measured at a specific wavelength (e.g., 515 nm).

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the
dose-response curve.

Western Blot Analysis

To assess the effect of CHMFL-EGFR-202 on EGFR signaling pathways:
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o Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

» Protein Quantification: Protein concentration is determined using a standard assay (e.g.,
BCA assay).

o SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride
(PVDF) membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins
(e.g., AKT, p-AKT, ERK, p-ERK). This is followed by incubation with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Studies

The anti-tumor efficacy of CHMFL-EGFR-202 in vivo is evaluated using immunodeficient mice:

Tumor Cell Implantation: Human NSCLC cells (e.g., H1975 or PC-9) are subcutaneously
injected into the flanks of nude mice.

o Tumor Growth and Randomization: When tumors reach a palpable size, the mice are
randomized into vehicle control and treatment groups.

e Drug Administration: CHMFL-EGFR-202 is administered orally at different dose levels for a
specified treatment period.

e Tumor Measurement: Tumor volume and body weight are measured regularly throughout the
study.

» Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.
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Caption: EGFR signaling pathway and the point of inhibition by CHMFL-EGFR-202.
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Caption: Workflow for in vitro kinase and cellular proliferation assays.
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Caption: Logical relationship of CHMFL-EGFR-202's inhibitory selectivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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